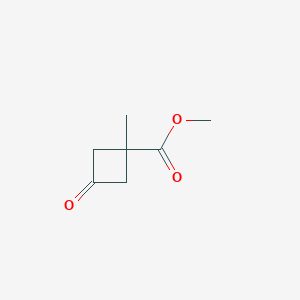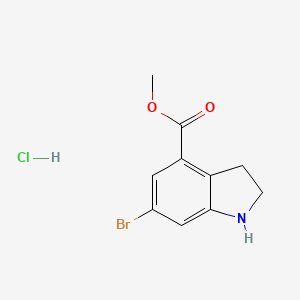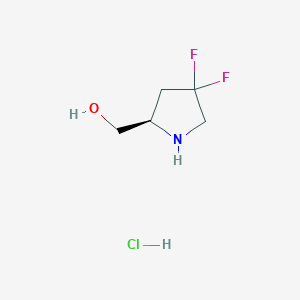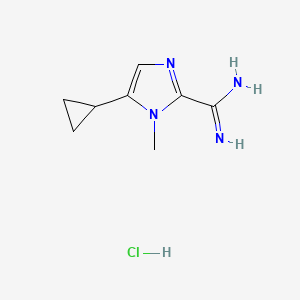
2-Aminoquinoline-6-carboxylic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of “2-Aminoquinoline-6-carboxylic acid tert-butyl ester” could potentially involve the process of transesterification . Transesterification is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance . It’s one of the convenient methods for the formation of tert-butyl esters .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include transesterification . Transesterification is a common method for modifying esters and is used in both research and industry .Scientific Research Applications
Synthetic Studies on Potent Marine Drugs
Research by Li et al. (2013) explored synthetic routes related to marine drugs, focusing on the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, which are significant for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. While not directly mentioning "2-Aminoquinoline-6-carboxylic acid tert-butyl ester," this study highlights the broader context of quinoline derivatives in drug development and chemical synthesis, demonstrating the compound's relevance in creating potentially therapeutic agents Li et al., 2013.
Chemical Synthesis and Applications
Saito et al. (2009) described the tert-butoxycarbonylation of acidic substrates, showcasing a method that involves the use of tert-butoxycarbonylation reagents for transforming acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids. This process is essential for the formation of esters and amides, illustrating the utility of tert-butyl esters in chemical synthesis and modification of molecules for further research and development Saito et al., 2009.
Development of Novel Synthesis Procedures
Couturier and Le (2006) reported on the safe and practical large-scale synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester, a compound closely related to "this compound." This research underscores the development of novel and mild conversion processes for quinoline N-oxides to aminoquinolines, which is vital for creating safe and reliable procedures in chemical manufacturing Couturier & Le, 2006.
Properties
IUPAC Name |
tert-butyl 2-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-4-6-11-9(8-10)5-7-12(15)16-11/h4-8H,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOYGLFQUPKQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)



![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)




![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)

![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)

